molecular formula C13H9N3O B11880564 3-(Pyridin-4-yl)-2,6-naphthyridin-1(2H)-one

3-(Pyridin-4-yl)-2,6-naphthyridin-1(2H)-one

Cat. No.: B11880564
M. Wt: 223.23 g/mol
InChI Key: HSZOYYXPSCKWLB-UHFFFAOYSA-N
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Description

3-(Pyridin-4-yl)-2,6-naphthyridin-1(2H)-one is a heterocyclic compound that features a pyridine ring fused to a naphthyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-4-yl)-2,6-naphthyridin-1(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, a Diels-Alder reaction between a key intermediate and a suitable dienophile can lead to the formation of the desired naphthyridinone structure .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-4-yl)-2,6-naphthyridin-1(2H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the naphthyridinone .

Scientific Research Applications

3-(Pyridin-4-yl)-2,6-naphthyridin-1(2H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-yl)-2,6-naphthyridin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to downstream effects on cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyridin-4-yl)-2,6-naphthyridin-1(2H)-one is unique due to its specific naphthyridinone structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H9N3O

Molecular Weight

223.23 g/mol

IUPAC Name

3-pyridin-4-yl-2H-2,6-naphthyridin-1-one

InChI

InChI=1S/C13H9N3O/c17-13-11-3-6-15-8-10(11)7-12(16-13)9-1-4-14-5-2-9/h1-8H,(H,16,17)

InChI Key

HSZOYYXPSCKWLB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC3=C(C=CN=C3)C(=O)N2

Origin of Product

United States

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